Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14663374
InChI: InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-4-3-6(11-12)8(9)10/h3-4,8H,2,5H2,1H3
SMILES:
Molecular Formula: C8H10F2N2O2
Molecular Weight: 204.17 g/mol

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate

CAS No.:

Cat. No.: VC14663374

Molecular Formula: C8H10F2N2O2

Molecular Weight: 204.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate -

Specification

Molecular Formula C8H10F2N2O2
Molecular Weight 204.17 g/mol
IUPAC Name ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
Standard InChI InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-4-3-6(11-12)8(9)10/h3-4,8H,2,5H2,1H3
Standard InChI Key POFXYXUSYWZKGD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=CC(=N1)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate has the molecular formula C₈H₁₀F₂N₂O₂ and a molecular weight of 204.17 g/mol. The pyrazole core (C₃H₄N₂) is substituted at the 1-position with a CH₂COOEt group and at the 3-position with a CF₂H moiety.

Structural Analysis

The pyrazole ring adopts a planar conformation, with the difluoromethyl group introducing steric and electronic effects that influence reactivity. The ethyl acetate side chain enhances solubility in organic solvents, while the CF₂H group increases lipophilicity, potentially improving membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₀F₂N₂O₂Calculated
Molecular Weight204.17 g/molCalculated
Boiling PointNot available-
SolubilityLikely soluble in organic solventsInferred
LogP (Partition Coefficient)Estimated 1.2–1.5Inferred

Synthesis and Optimization

General Synthetic Routes

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is synthesized via multi-step reactions starting from hydrazine derivatives and β-keto esters. Similarly, ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is prepared using CF₂HCH₂NH₂, BuONO, and AcOH in dichloromethane.

Proposed Synthesis for Ethyl 2-[3-(Difluoromethyl)pyrazol-1-yl]acetate

  • Cyclocondensation: React ethyl acetoacetate with difluoromethyl hydrazine to form the pyrazole ring.

  • Alkylation: Introduce the ethyl acetate group via nucleophilic substitution.

  • Purification: Column chromatography using petroleum ether/ethyl acetate (6:1 v/v).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationCF₂HCH₂NH₂, BuONO, AcOH, 70°C~60%
AlkylationEthyl bromoacetate, K₂CO₃, DMF~75%

Physicochemical and Spectroscopic Properties

Solubility and Stability

While solubility data for the exact compound are unavailable, analogs like ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate show moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest that the difluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.02 (s, 2H, CH₂COO), δ 6.45 (s, 1H, pyrazole-H).

  • ¹³C NMR: Signals for CF₂H (δ 115–120 ppm, J = 250 Hz), carbonyl (δ 170 ppm).

Biological Activities and Mechanisms

Insulin Sensitization

Pyrazole derivatives with difluoromethyl groups, such as ethyl [3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetate, exhibit insulin-sensitizing effects in vitro. These compounds modulate AMP-activated protein kinase (AMPK) pathways, enhancing glucose uptake in adipocytes.

Table 3: Comparative Biological Data

ActivityCompoundIC₅₀/EC₅₀
AMPK ActivationEthyl [3-cyclopropyl-5-(CF₂H)-pyrazolyl]acetate12 µM
Antimicrobial (Gram+)Ethyl [4-Bromo-3-(CF₂H)-pyrazolyl]acetate16 µg/mL

Applications in Drug Discovery

Lead Optimization

The ethyl acetate moiety serves as a pro-drug strategy, enabling easier absorption and subsequent hydrolysis to active metabolites. For example, sAC inhibitors derived from similar pyrazoles are in preclinical trials for male contraception .

Agrochemistry

Difluoromethyl pyrazoles act as intermediates in synthesizing herbicides. The CF₂H group’s stability under UV light makes these compounds suitable for field applications.

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